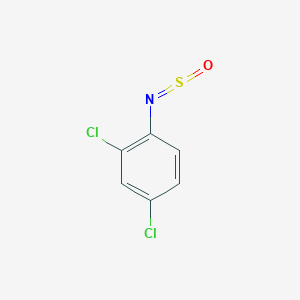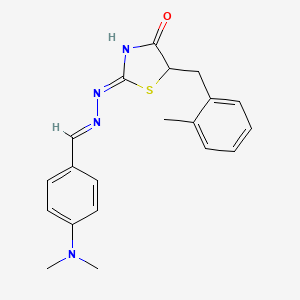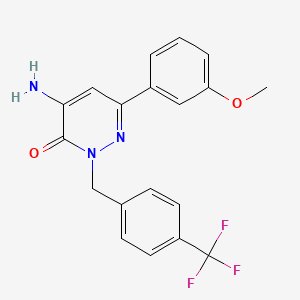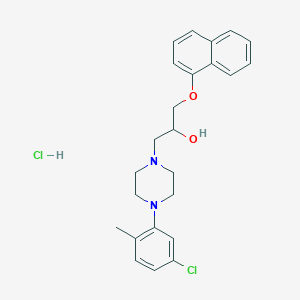![molecular formula C22H19N3O3S B2826978 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-83-6](/img/structure/B2826978.png)
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones, like the one you mentioned, are a type of heterocyclic compound that have been shown to have various biological activities . They are valuable in drug research and development .
Synthesis Analysis
Quinazolinone analogues can be synthesized by substituting different groups at various positions of the quinazoline ring . For example, a thiourea group and phenyl ring can be substituted at N-3 and C-2 positions of the quinazoline ring, respectively .Molecular Structure Analysis
The molecular structure of quinazolinones can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, they can be used for the selective synthesis of other compounds via different types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones can be determined using various analytical techniques. For instance, the percentage of Carbon, Hydrogen, and Nitrogen in a compound can be found .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity Research into the chemical behavior and synthesis of related compounds, such as tetrahydroquinazoline derivatives, reveals significant interest in understanding their formation and structural properties. The study by Cremonesi, Croce, and Gallanti (2010) explored the synthesis of tetrahydroquinazoline derivatives via aza Diels-Alder reaction, highlighting the potential of these compounds for further chemical manipulation and application in various fields (Cremonesi, Croce, & Gallanti, 2010).
Pharmacological Potential The structural component of quinazolinone has been linked to various pharmacological activities. For instance, studies have examined the potential of quinazoline derivatives as diuretic, antihypertensive, and antimicrobial agents. Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluating their diuretic and antihypertensive activities, suggesting the promise of these compounds in medicinal chemistry (Rahman et al., 2014).
Antimicrobial Activity The integration of quinazolinone and sulfonamide moieties in a single molecular framework has been explored for antimicrobial applications. Vanparia et al. (2013) designed and synthesized derivatives to evaluate their in vitro antimicrobial activity, demonstrating the compounds' varied degree of inhibitory actions against different bacteria and fungi (Vanparia, Patel, Dixit, & Dixit, 2013).
Antitumor Activity Furthermore, the antitumor potential of quinazolinone derivatives has been a subject of interest. Al-Suwaidan et al. (2016) reported on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity, identifying several compounds with significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).
Nonlinear Optical Properties The exploration of nonlinear optical properties in compounds related to quinazolinones indicates the potential for applications in optical materials and devices. Ruanwas et al. (2010) synthesized and characterized quinolinium benzenesulfonate compounds, studying their nonlinear optical absorption and potential for optical limiting applications (Ruanwas et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-7-5-10-19(13-15)29(27,28)24-17-8-6-9-18(14-17)25-16(2)23-21-12-4-3-11-20(21)22(25)26/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYNBFOZARNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2826895.png)


![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)


![4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2826904.png)


![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
